Cas no 81201-16-3 (1-Propanamine, 3-[3-(4-morpholinylmethyl)phenoxy]-)
![1-Propanamine, 3-[3-(4-morpholinylmethyl)phenoxy]- structure](https://www.kuujia.com/scimg/cas/81201-16-3x500.png)
81201-16-3 structure
Product name:1-Propanamine, 3-[3-(4-morpholinylmethyl)phenoxy]-
1-Propanamine, 3-[3-(4-morpholinylmethyl)phenoxy]- Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanamine, 3-[3-(4-morpholinylmethyl)phenoxy]-
- 3-[3-(morpholin-4-ylmethyl)phenoxy]propan-1-amine
- SCHEMBL9638384
- 3-{3-[(Morpholin-4-yl)methyl]phenoxy}propan-1-amine
- 3-[3-(4-morpholinylmethyl)phenoxy]1-propanamine
- 3-[3-(4-morpholinylmethyl)phenoxy]-1-propanamine
- SCHEMBL11040258
- 81201-16-3
- BPUOHUMZZKDGLM-UHFFFAOYSA-N
- 3-(3-morpholinomethylphenoxy)propylamine
- DTXSID80539121
-
- Inchi: InChI=1S/C14H22N2O2/c15-5-2-8-18-14-4-1-3-13(11-14)12-16-6-9-17-10-7-16/h1,3-4,11H,2,5-10,12,15H2
- InChI Key: BPUOHUMZZKDGLM-UHFFFAOYSA-N
- SMILES: C1COCCN1CC2=CC(=CC=C2)OCCCN
Computed Properties
- Exact Mass: 250.168127949g/mol
- Monoisotopic Mass: 250.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.7Ų
- XLogP3: 1.3
1-Propanamine, 3-[3-(4-morpholinylmethyl)phenoxy]- Related Literature
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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